molecular formula C16H16 B14755150 4-(Propan-2-YL)-9H-fluorene CAS No. 1209-97-8

4-(Propan-2-YL)-9H-fluorene

Katalognummer: B14755150
CAS-Nummer: 1209-97-8
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: NWTNCMIGKGFQRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Propan-2-YL)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives Fluorene is a polycyclic aromatic hydrocarbon consisting of a fused ring system with three benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-YL)-9H-fluorene typically involves the alkylation of fluorene with propan-2-yl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Propan-2-YL)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives with reduced aromatic rings.

    Substitution: Halogenated fluorene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Propan-2-YL)-9H-fluorene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 4-(Propan-2-YL)-9H-fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluorene: The parent compound without the propan-2-yl group.

    9H-Carbazole: A structurally similar compound with a nitrogen atom in the ring system.

    Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

Uniqueness

4-(Propan-2-YL)-9H-fluorene is unique due to the presence of the propan-2-yl group, which enhances its chemical reactivity and potential applications. This modification allows for greater versatility in synthetic chemistry and expands its range of biological and industrial applications.

Eigenschaften

CAS-Nummer

1209-97-8

Molekularformel

C16H16

Molekulargewicht

208.30 g/mol

IUPAC-Name

4-propan-2-yl-9H-fluorene

InChI

InChI=1S/C16H16/c1-11(2)14-9-5-7-13-10-12-6-3-4-8-15(12)16(13)14/h3-9,11H,10H2,1-2H3

InChI-Schlüssel

NWTNCMIGKGFQRU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC2=C1C3=CC=CC=C3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.